3-(1-Aminoethyl)-1lambda6-thietane-1,1-dione
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Overview
Description
- Its IUPAC name is 1-aminoethyl-3-methylimidazolium bromide .
- This compound belongs to the class of gamma amino acids and derivatives , characterized by an amino group (-NH₂) attached to the gamma carbon atom .
3-(1-Aminoethyl)-1λ6-thietane-1,1-dione: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One common synthetic route involves starting with as the precursor. Under the influence of a , hydrogenation of the cyano group yields .
Reaction Conditions: The hydrogenation reaction typically occurs at elevated temperatures and pressures.
Industrial Production Methods: While there isn’t extensive industrial-scale production of this specific compound, it can be synthesized in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a versatile , finding applications as a solvent, catalyst, or electrolyte in chemical processes.
Biology: Researchers explore its use in , , and .
Medicine: Although not a drug itself, it may play a role in drug delivery systems due to its unique properties.
Industry: Its applications extend to areas like , , and .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- As a solvent or catalyst, it influences reaction kinetics and thermodynamics.
- In drug delivery, it affects drug solubility and release.
- Molecular targets and pathways vary based on the context of use.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
1-(1,1-dioxothietan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-4(6)5-2-9(7,8)3-5/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQUKHXPIUMZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CS(=O)(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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